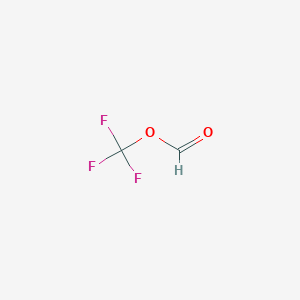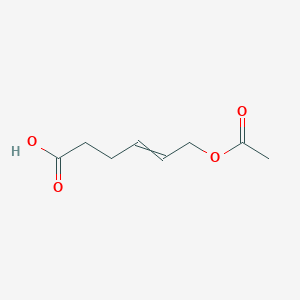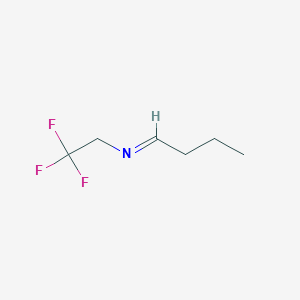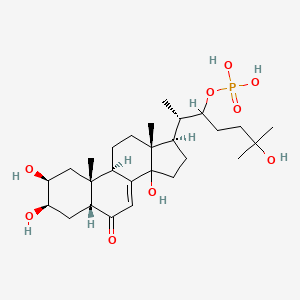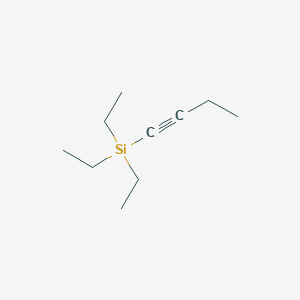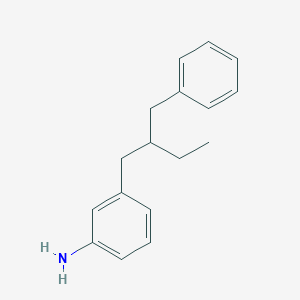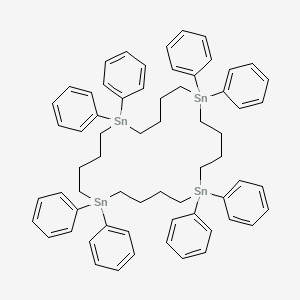![molecular formula C10H11NO5S2 B14414470 Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate CAS No. 84334-21-4](/img/structure/B14414470.png)
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate group, a sulfamoyl group, and a methylsulfanyl carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the reaction of methyl benzoate with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Methyl 5-sulfamoyl-2-methoxybenzoate: Another similar compound with a different substitution pattern.
Uniqueness
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is unique due to the presence of the methylsulfanyl carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
84334-21-4 |
|---|---|
Formule moléculaire |
C10H11NO5S2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
methyl 2-(methylsulfanylcarbonylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H11NO5S2/c1-16-9(12)7-5-3-4-6-8(7)18(14,15)11-10(13)17-2/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
GYJJWMBJTVFQQZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


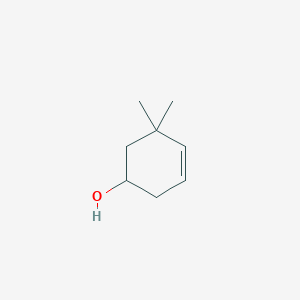
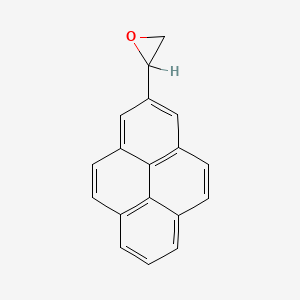
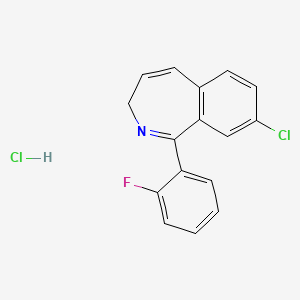
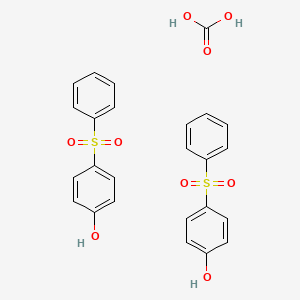
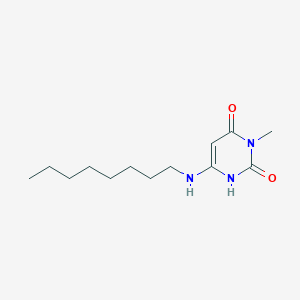
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
